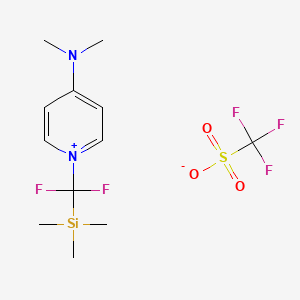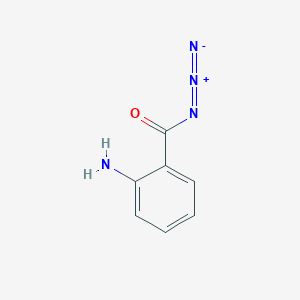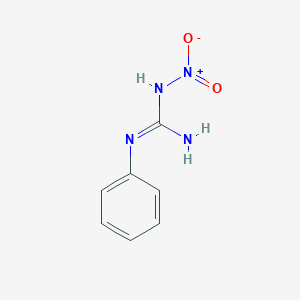
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate
Vue d'ensemble
Description
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive chemical properties. This compound is characterized by the presence of a difluoro-trimethylsilyl-methyl group attached to a pyridinium ring, which is further substituted with a dimethylamino group. The triflate anion serves as a counterion, contributing to the compound’s stability and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the reaction of 4-dimethylaminopyridine with difluoro(trimethylsilyl)methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the difluoro-trimethylsilyl-methyl group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the trimethylsilyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium derivatives.
Oxidation: Oxidation leads to the formation of difluoromethyl ketones or alcohols.
Reduction: Reduction results in the formation of difluoromethylated amines or hydrocarbons.
Applications De Recherche Scientifique
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate has several scientific research applications:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate involves the interaction of the difluoro-trimethylsilyl-methyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridinium ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. The triflate anion serves as a good leaving group, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
- Difluoromethyl(trimethylsilyl)amine
- Trimethylsilyl difluoromethyl ether
Uniqueness
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both a difluoro-trimethylsilyl-methyl group and a pyridinium ring. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications.
Propriétés
IUPAC Name |
1-[difluoro(trimethylsilyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N2Si.CHF3O3S/c1-14(2)10-6-8-15(9-7-10)11(12,13)16(3,4)5;2-1(3,4)8(5,6)7/h6-9H,1-5H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDZNSSFMSMJRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F5N2O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80776695 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-80-7 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)

![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)









